1,1-Diphenylheptane

説明

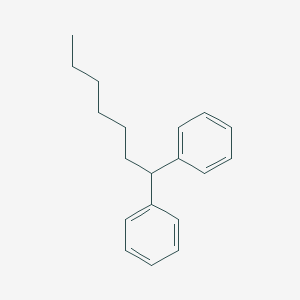

Structure

3D Structure

特性

IUPAC Name |

1-phenylheptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15,19H,2-4,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLKNWMNBXHXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871847 | |

| Record name | 1,1,-Diphenylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-05-8 | |

| Record name | 1,1′-Heptylidenebis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,-Diphenylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,-Diphenylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Diphenylheptane and Analogues

Classical Approaches to the Diphenylheptane Skeleton

The construction of the 1,1-diphenylheptane framework has historically been achieved through two main synthetic strategies. These methods, while classical, form the bedrock of synthetic approaches to gem-diphenylalkanes.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions, particularly those falling under the umbrella of Friedel-Crafts reactions, provide a direct method for the formation of the diphenylheptane skeleton. This approach involves the reaction of a suitable ketone with an aromatic substrate in the presence of an acid catalyst.

The synthesis of a 1,1-diphenylalkane structure can be envisioned through the acid-catalyzed condensation of a ketone with an aromatic compound. A plausible route to 1,1-diphenylheptane involves a two-step sequence starting with a Friedel-Crafts acylation followed by an alkylation-type reaction.

First, a Friedel-Crafts acylation of benzene (B151609) with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields heptanophenone (B155562). chemguide.co.uklibretexts.org This reaction proceeds by the formation of an acylium ion from heptanoyl chloride and AlCl₃, which then acts as the electrophile in an electrophilic aromatic substitution reaction with benzene. chemguide.co.uklibretexts.org

In the subsequent step, the resulting heptanophenone can, in principle, be reacted with another equivalent of benzene under strong acid catalysis. In this reaction, the protonated carbonyl group of heptanophenone would generate a carbocation at the benzylic position, which would then undergo a second Friedel-Crafts-type alkylation with benzene to form the 1,1-diphenylheptane structure.

A related example is the acid-catalyzed condensation of acetone (B3395972) with benzaldehyde, which yields E-4-phenyl-3-buten-2-one. core.ac.uk While this leads to an unsaturated product, it demonstrates the principle of condensing a ketone with a carbonyl-containing compound under acidic conditions.

| Reactants | Catalyst | Product | Reaction Type |

| Benzene, Heptanoyl chloride | AlCl₃ | Heptanophenone | Friedel-Crafts Acylation |

| Heptanophenone, Benzene | Strong Acid (e.g., H₂SO₄) | 1,1-Diphenylheptane | Friedel-Crafts Alkylation |

| Acetone, Benzaldehyde | Supported Tantalum Chloride Cluster | E-4-phenyl-3-buten-2-one | Aldol Condensation |

In the initial Friedel-Crafts acylation to form heptanophenone, the heptanoyl chloride reacts with the Lewis acid (e.g., AlCl₃) to generate a highly electrophilic acylium ion (C₆H₁₃CO⁺). This acylium ion is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgacs.org Aromaticity is restored by the loss of a proton from the carbon atom to which the acyl group has attached, yielding heptanophenone and regenerating the catalyst. wikipedia.org

For the second step, the reaction of heptanophenone with benzene, the ketone's carbonyl oxygen is protonated by a strong acid. This protonation makes the carbonyl carbon more electrophilic. A subsequent loss of water would generate a resonance-stabilized secondary carbocation where the positive charge is delocalized between the benzylic carbon and the attached phenyl ring. This carbocation then acts as the electrophile in a second electrophilic aromatic substitution reaction with another benzene molecule. The attack by the second benzene ring leads to a new arenium ion, which then loses a proton to yield the final 1,1-diphenylheptane product and regenerate the acid catalyst. masterorganicchemistry.com The stability of the intermediate carbocation is a crucial factor in this reaction.

Grignard Reagent-Mediated Syntheses of Diphenylalkanes

A versatile and widely used method for synthesizing 1,1-diphenylalkanes involves the use of Grignard reagents. This multi-step approach offers a high degree of control in constructing the desired carbon skeleton.

The core of the Grignard synthesis of 1,1-diphenylalkanes is the nucleophilic addition of an organomagnesium halide to a ketone. bc.edu To synthesize 1,1-diphenylheptane, this would involve the reaction of phenylmagnesium bromide (C₆H₅MgBr) with heptanophenone (C₆H₅COC₆H₁₃).

The Grignard reagent, phenylmagnesium bromide, is typically prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. missouri.edu The resulting Grignard reagent is a potent nucleophile.

The synthesis proceeds by the nucleophilic attack of the phenyl anion from the Grignard reagent on the electrophilic carbonyl carbon of heptanophenone. organicchemistrytutor.com This addition reaction breaks the carbon-oxygen π-bond, leading to the formation of a magnesium alkoxide salt intermediate. Subsequent workup with a mild acid, such as aqueous ammonium (B1175870) chloride, protonates the alkoxide to yield the tertiary alcohol, 1,1-diphenylheptan-1-ol. missouri.edu A similar, well-documented example is the synthesis of 1,1-diphenylethanol (B1581894) from the reaction of phenylmagnesium bromide with acetophenone. walisongo.ac.idgoogle.com

| Grignard Reagent | Carbonyl Compound | Intermediate | Final Alcohol Product |

| Phenylmagnesium bromide | Heptanophenone | Magnesium salt of 1,1-diphenylheptan-1-ol | 1,1-Diphenylheptan-1-ol |

| Phenylmagnesium bromide | Acetophenone | Magnesium salt of 1,1-diphenylethanol | 1,1-Diphenylethanol |

The tertiary alcohol formed from the Grignard reaction, such as 1,1-diphenylheptan-1-ol, can undergo dehydration to form an alkene. libretexts.org This elimination reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orggoogle.com

The mechanism of dehydration involves the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). The departure of the water molecule generates a stable tertiary carbocation. The stability of this carbocation is enhanced by resonance with the two attached phenyl groups. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond and yielding 1,1-diphenylhept-1-ene.

In the context of forming the diphenylheptane skeleton, this alkene represents the immediate product of the classical Grignard and dehydration sequence. Further reduction of this alkene would be required to produce the saturated 1,1-diphenylheptane alkane.

Reductive Pathways for Diarylated Alkane Synthesis

The synthesis of 1,1-diphenylheptane and related diarylated alkanes can be achieved through several reductive pathways. These methods typically involve the creation of a key intermediate which is then reduced to the final alkane structure.

One common approach involves the Grignard reaction. For instance, 1,1-diphenylheptane can be synthesized by reacting heptaldehyde with an excess of a phenyl Grignard reagent, such as phenylmagnesium bromide, to form a diarylcarbinol intermediate. This intermediate alcohol is subsequently reduced to the desired 1,1-diphenylalkane. A similar strategy can be applied to synthesize analogs by starting with different aldehydes or ketones. ontosight.aibenchchem.com

Another notable reductive method is the desulfurization of appropriately substituted thiophene (B33073) derivatives. The desulfurization of benzo[b]thiophene derivatives substituted with an anisyl group using Raney nickel (W4) yields methoxylated diphenylalkanes. researchgate.net These can then be demethylated to produce hydroxylated diphenylalkanes. researchgate.net While not a direct synthesis of 1,1-diphenylheptane, this pathway demonstrates the utility of reductive desulfurization in creating the core diphenylalkane structure from sulfur-containing heterocycles. researchgate.net

A more direct arylation followed by reduction involves a Tantalum(V) chloride-mediated reaction. The TaCl5-Mg reagent system facilitates the reaction between alkyl-substituted aldehydes, like heptaldehyde, and benzene to selectively form 1,1-diphenyl alkanes. chemrxiv.org This method provides a direct route to the 1,1-diaryl structure from simple starting materials.

Advanced Synthetic Strategies for 1,1-Diphenylheptane Derivatives

Modern organic synthesis offers more sophisticated and efficient routes to 1,1-diphenylheptane and its derivatives, particularly through the use of transition-metal catalysis. These advanced strategies allow for greater functional group tolerance, modularity, and the construction of complex molecular architectures. researchgate.net

Metal-Catalyzed Coupling Reactions for Constructing Diarylalkane Scaffolds

Transition-metal catalysis is a powerful tool for forging the carbon-carbon bonds necessary to construct 1,1-diarylalkane frameworks. researchgate.net Nickel and iron are among the most studied metals for these transformations, offering efficient and often regioselective routes.

Nickel-catalyzed reactions have been developed for the 1,1-diarylation of unactivated terminal alkenes. chinesechemsoc.org This approach allows for the modular synthesis of 1,1-diarylalkanes from readily available starting materials: a terminal alkene, an aryl halide, and an aryl boronic acid. chinesechemsoc.org The reaction proceeds without the need for an external ligand and demonstrates good functional group compatibility. chinesechemsoc.org A key advantage is that the regioselectivity is controlled by the reaction conditions rather than a directing group on the substrate. chinesechemsoc.org

Iron-catalyzed systems have also emerged as a viable alternative. An iron-based catalyst, in conjunction with a bisphosphine ligand, can enable the three-component dicarbofunctionalization of vinyl azaarenes to produce unsymmetrical 1,1-bis(hetero)arylalkanes. acs.org This method unites a vinyl azaarene, a radical precursor, and a (hetero)aryl Grignard reagent to rapidly build molecular complexity. acs.org

The table below summarizes key features of different metal-catalyzed approaches for the synthesis of 1,1-diarylalkanes.

| Catalyst System | Coupling Partners | Key Features |

| Nickel(0) | Terminal Alkene, Aryl Bromide, Aryl Boronic Acid | Ligand-free; high regioselectivity for 1,1-diarylation; redox-neutral. chinesechemsoc.org |

| Iron-halide/Bisphosphine Ligand | Vinyl Azaarene, Radical Precursor, Grignard Reagent | Three-component coupling; provides access to unsymmetrical 1,1-bis(hetero)arylalkanes. acs.org |

| Iron/Chiral Ligand | Racemic Benzylic Halide, Aryl Boronic Ester | Enantioconvergent Suzuki-Miyaura cross-coupling; produces chiral 1,1-diarylalkanes. chemrxiv.org |

Stereoselective and Stereospecific Approaches to Related Diphenylalkanes

The development of stereoselective methods is crucial for accessing chiral 1,1-diarylalkanes, which are important motifs in bioactive molecules. researchgate.net A stereoselective reaction produces an unequal mixture of stereoisomers. iupac.org

A significant advancement in this area is the development of an iron-catalyzed, enantioselective Suzuki-Miyaura cross-coupling reaction. chemrxiv.org This method facilitates the coupling of racemic benzylic chlorides with unactivated arylboronic-pinacol esters. chemrxiv.org Through a stereoconvergent mechanism, the reaction yields enantioenriched 1,1-diarylalkanes with high yields and enantioselectivities. The use of a chiral cyanobis(oxazoline) ligand is essential for the success of this transformation. chemrxiv.org

Other stereoselective strategies often involve the asymmetric hydrogenation of a prochiral 1,1-diarylalkene precursor. This well-established method uses chiral transition-metal catalysts (often based on rhodium, ruthenium, or iridium) to deliver hydrogen across the double bond in a facial-selective manner, thereby setting the stereocenter. The synthesis of chiral scaffolds can also begin from commercially available chiral starting materials, such as the Hajos-Parrish ketone, which can be converted through a series of stereoselective reductions and functional group manipulations into complex bicyclic systems. mdpi.com

Chemical Reactivity and Transformation Studies of 1,1 Diphenylheptane

Oxidative Transformations of 1,1-Diphenylheptane

The oxidation of 1,1-diphenylheptane can lead to the formation of valuable chemical intermediates. The presence of a benzylic hydrogen atom, which is activated by the two adjacent phenyl groups, makes this position particularly susceptible to oxidative cleavage under controlled conditions.

Research into the liquid-phase oxidation of alkylaromatic hydrocarbons, including structures analogous to 1,1-diphenylheptane, has demonstrated that the primary oxidation products are typically hydroperoxides. These intermediates are often unstable and can decompose to form alcohols and ketones. In the case of 1,1-diphenylheptane, controlled oxidation would be expected to initially form a hydroperoxide at the benzylic position. Subsequent decomposition of this hydroperoxide would yield 1,1-diphenylheptan-1-ol and benzophenone.

Studies on the oxidation of similar diarylalkanes have shown that the reaction can be catalyzed by various metal complexes, which can influence the selectivity towards either the alcohol or the ketone. For instance, the use of certain catalysts can promote the selective decomposition of the hydroperoxide to the corresponding alcohol, while others might favor the formation of the ketone through a more complex rearrangement or further oxidation.

While specific studies detailing the yields and conditions for the controlled oxidation of 1,1-diphenylheptane are not extensively documented in publicly available literature, the general principles of benzylic oxidation strongly support the formation of these products.

Reductive Transformations of 1,1-Diphenylheptane

The reduction of the aromatic rings in 1,1-diphenylheptane can be achieved through catalytic hydrogenation, leading to the formation of saturated cycloalkane derivatives.

The complete hydrogenation of 1,1-diphenylheptane involves the saturation of both phenyl rings to produce 1,1-dicyclohexylheptane. This transformation is typically carried out under high pressure and temperature in the presence of a heterogeneous catalyst. Common catalysts for this type of reaction include noble metals such as platinum, palladium, and rhodium, as well as nickel-based catalysts.

The choice of catalyst and reaction conditions can influence the stereochemistry of the resulting dicyclohexyl system. The hydrogenation process involves the stepwise reduction of the aromatic rings, and it is possible to achieve partial hydrogenation to form 1-phenyl-1-cyclohexylheptane under carefully controlled conditions. However, achieving high selectivity for the partially hydrogenated product can be challenging due to the similar reactivity of the two phenyl rings.

Research on the hydrotreating of related aromatic compounds found in fuel sources indicates that the hydrogenation of diarylalkanes is a critical step in upgrading processes. These studies provide a basis for understanding the expected behavior of 1,1-diphenylheptane under similar reductive conditions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moieties of 1,1-Diphenylheptane

The phenyl rings of 1,1-diphenylheptane are susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The alkyl substituent, in this case, the heptyl-diphenylmethyl group, influences the rate and regioselectivity of the substitution.

The 1-heptyl-1-phenylmethyl group is an ortho-, para-directing group due to the electron-donating nature of the alkyl chain. Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the point of attachment of the alkyl group on the phenyl rings. Steric hindrance from the bulky substituent may favor substitution at the para position over the ortho positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For 1,1-diphenylheptane, these reactions would introduce a functional group onto one or both of the aromatic rings. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro substituted derivatives.

Mechanistic Investigations of 1,1-Diphenylheptane Reactions

Understanding the mechanisms of reactions involving 1,1-diphenylheptane is crucial for controlling reaction outcomes and developing new synthetic methodologies.

Mechanistic studies of reactions involving diarylalkanes often focus on the kinetics of the transformation to elucidate the reaction pathway. For instance, in the oxidative transformations discussed earlier, kinetic studies could help determine the rate-determining step, which is often the initial abstraction of the benzylic hydrogen atom.

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms is fundamental to understanding the transformations of chemical compounds. For 1,1-diphenylheptane, discerning the transient species, or reaction intermediates, that form during its reactions is key to elucidating the pathways of its synthesis and reactivity. These intermediates are often short-lived and present in low concentrations, making their detection and characterization a significant challenge. nih.govlibretexts.org Nevertheless, a combination of spectroscopic techniques and trapping experiments has provided insights into the nature of these fleeting molecular entities.

In the context of reactions involving 1,1-diphenylheptane and related structures, two primary types of intermediates are of significant interest: carbocations and free radicals. The formation of these species is highly dependent on the reaction conditions, including the reagents and catalysts employed.

Carbocation Intermediates:

Carbocation intermediates are frequently proposed in acid-catalyzed reactions, such as those analogous to Friedel-Crafts alkylation. libretexts.orgbyjus.com For instance, the synthesis of the 1,1-diphenylalkane framework can involve the reaction of an appropriate electrophile with an aromatic ring. In such electrophilic aromatic substitution reactions, a key intermediate is the cyclohexadienyl cation, also known as an arenium ion. libretexts.org This intermediate is formed when the aromatic ring attacks the electrophile, temporarily disrupting its aromaticity. libretexts.orgbyjus.com

The generation of a carbocation from a precursor is a critical step. For example, in Friedel-Crafts type reactions, a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) facilitates the formation of a carbocation from an alkyl halide. byjus.com Similarly, the dehydration of an alcohol precursor in the presence of a strong acid can generate a carbocation that subsequently reacts. benchchem.com In the context of 1,1-diphenylheptane synthesis, a potential route could involve the generation of a heptyl cation derivative that then alkylates a diphenyl-substituted precursor, or vice-versa. The stability of the carbocation is a crucial factor, and rearrangements to form more stable carbocations (e.g., via hydride or alkyl shifts) are a common feature of such reactions. libretexts.orglibretexts.org

Characterization of these carbocation intermediates is often indirect, inferred from the final product distribution and kinetic studies. However, advanced spectroscopic methods can provide more direct evidence. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures to increase the lifetime of the intermediate, can be used to observe the characteristic signals of carbocations. nih.govajol.info Mass spectrometry (MS) is another powerful tool, capable of detecting the mass-to-charge ratio of ionic intermediates. nih.govethz.ch Techniques like electrospray ionization mass spectrometry (ESI-MS) can transfer ions from the solution phase to the gas phase for analysis, providing information on their elemental composition and structure through fragmentation patterns (tandem MS). nih.govnih.gov

Radical Intermediates:

Reactions involving oxidation or initiated by light or radical initiators often proceed through free radical intermediates. nih.govpnas.org For 1,1-diphenylheptane, oxidation reactions, for instance with potassium permanganate (B83412) or chromium trioxide, would likely involve the formation of radical species. benchchem.com The initial step could be the abstraction of a hydrogen atom from the heptane (B126788) chain, leading to a carbon-centered radical. The presence of two phenyl groups on the same carbon atom would stabilize such a radical through resonance.

The direct detection of highly reactive, short-lived radicals is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. nih.govmdpi.com However, the low concentration and short lifetime of many radical intermediates often preclude their direct observation.

To overcome this, chemical trapping methods are widely employed. nih.govwhiterose.ac.uk In these experiments, a "spin trap" molecule is added to the reaction mixture. This molecule reacts rapidly with the transient radical to form a more stable, persistent radical adduct that can be more easily detected and characterized by EPR spectroscopy. nih.govscielo.org.mx Common spin traps include nitrone- and nitroso-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and phenyl N-tert-butylnitrone (PBN). nih.govnih.gov

A concrete example illustrating the investigation of radical intermediates can be found in studies of related catalytic processes. In a study involving an iridium-based catalytic system, a radical capture experiment was conducted using 1,1-diphenylethylene (B42955) to probe the reaction mechanism. The formation of 1,1-diphenylheptane as a product in this context points towards the involvement of radical intermediates that were successfully trapped. uchicago.edu Such trapping experiments provide compelling evidence for the proposed radical pathway. researchgate.net

The table below summarizes the types of intermediates potentially formed during the reactions of 1,1-diphenylheptane and the principal methods used for their characterization.

| Intermediate Type | Formation Context | Characterization Techniques | Key Findings/Principles |

| Carbocation | Acid-catalyzed reactions (e.g., Friedel-Crafts type alkylation, dehydration) | NMR Spectroscopy (low temp), Mass Spectrometry (ESI-MS, tandem MS), Kinetic Studies | Formation of arenium ion intermediates; potential for rearrangements to more stable carbocations. nih.govlibretexts.orgbyjus.comnih.gov |

| Free Radical | Oxidation reactions, Photochemical reactions, Radical-initiated reactions | EPR/ESR Spectroscopy, Chemical Trapping (e.g., with TEMPO, PBN, 1,1-diphenylethylene), Mass Spectrometry | Detection of persistent radical adducts; provides evidence for specific radical pathways and structures. nih.govmdpi.comnih.govuchicago.edu |

Advanced Spectroscopic and Structural Elucidation Techniques for 1,1 Diphenylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 1,1-Diphenylheptane reveals distinct signals corresponding to the different types of protons in the molecule. The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the heptane (B126788) chain. chem960.com

The aromatic region typically displays a complex multiplet for the eight protons on the two phenyl rings and a triplet for the two remaining aromatic protons. chem960.com The aliphatic protons show characteristic signals, including a key triplet for the methine proton (CH) alpha to the phenyl groups, which is shifted downfield due to the deshielding effect of the aromatic rings. chem960.com The methylene (B1212753) (CH₂) groups of the heptane chain appear as multiplets, and the terminal methyl (CH₃) group resonates as a triplet at the most upfield position. chem960.com

Table 1: ¹H NMR Data for 1,1-Diphenylheptane in CDCl₃ chem960.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.31-7.23 | m | 8H | Aromatic protons |

| 7.19 | t | 2H | Aromatic protons |

| 3.91 | t | 1H | CH attached to phenyls |

| 2.05 | q | 2H | CH₂ adjacent to CH |

| 1.38-1.20 | m | 8H | Other CH₂ of heptyl chain |

| 0.88 | t | 3H | Terminal CH₃ |

Data obtained on a 500 MHz spectrometer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each non-equivalent carbon atom in 1,1-Diphenylheptane. The spectrum distinguishes between the quaternary, methine, methylene, and methyl carbons. chem960.com

The two phenyl groups give rise to signals in the aromatic region (typically 125-146 ppm). The quaternary carbon to which the phenyl groups are attached is also found in this region. chem960.com The methine carbon of the heptane chain appears at a characteristic downfield position due to the attachment of the two phenyl rings. chem960.com The remaining aliphatic carbons of the heptane chain resonate at higher field strengths. chem960.com

Table 2: ¹³C NMR Data for 1,1-Diphenylheptane in CDCl₃ chem960.com

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 145.5 | Quaternary | C attached to heptyl chain |

| 128.5 | Methine | Aromatic CH |

| 128.0 | Methine | Aromatic CH |

| 126.1 | Methine | Aromatic CH |

| 51.5 | Methine | CH of heptyl chain |

| 35.9 | Methylene | CH₂ of heptyl chain |

| 31.9 | Methylene | CH₂ of heptyl chain |

| 29.5 | Methylene | CH₂ of heptyl chain |

| 28.1 | Methylene | CH₂ of heptyl chain |

| 22.8 | Methylene | CH₂ of heptyl chain |

| 14.2 | Methyl | Terminal CH₃ |

Data obtained on a 125 MHz spectrometer.

Multidimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides foundational data, multidimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. mdwiki.org For 1,1-Diphenylheptane, COSY would show correlations between the methine proton (at δ 3.91) and the adjacent methylene protons (at δ 2.05), and sequentially along the heptane chain, confirming the connectivity of the aliphatic fragment. mdwiki.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations). researchgate.net It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming that the proton at δ 3.91 is attached to the carbon at δ 51.5. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. researchgate.net In 1,1-Diphenylheptane, NOESY could reveal through-space interactions between the methine proton and the ortho-protons of the phenyl rings.

Solid-State NMR Applications in the Characterization of 1,1-Diphenylheptane in Different Phases

As 1,1-Diphenylheptane has a reported melting point of 13°C, it can be readily studied in the solid phase. Solid-State NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in a solid, crystalline, or amorphous state. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these orientation-dependent interactions provide a wealth of structural information.

Techniques like Magic-Angle Spinning (MAS) are used to average these anisotropic interactions, resulting in narrower lines and higher resolution spectra. Cross-polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. For 1,1-Diphenylheptane, ssNMR could be used to:

Determine the conformation of the heptyl chain and the orientation of the phenyl groups in the solid state.

Identify different crystalline polymorphs, which would exhibit distinct NMR spectra.

Study molecular dynamics, such as the rotation of the phenyl groups or motions within the aliphatic chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For 1,1-Diphenylheptane, HRMS provides experimental confirmation of its molecular formula, C₁₉H₂₄. chem960.com

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 1,1-Diphenylheptane chem960.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄ |

| Calculated m/z | 252.1878 |

| Found m/z | 252.1888 |

Technique: Electron Ionization - Time of Flight (EI-TOF)

The extremely close agreement between the calculated and experimentally found mass provides high confidence in the assigned molecular formula. chem960.com

Integration of Diverse Spectroscopic Data for Comprehensive Structure Elucidation

Problem-Solving Strategies in Complex Organic Structure Determination

The elucidation of a complex organic structure is a puzzle where each piece of spectroscopic data provides crucial clues. A systematic approach is essential to confidently navigate the challenges presented by intricate molecules. wikipedia.org This process involves integrating data from multiple analytical techniques to build a coherent and verified molecular structure. wikipedia.orgnih.gov

The general strategy follows a logical sequence:

Determine the Molecular Formula: High-resolution mass spectrometry is the first step, yielding the precise molecular weight and, consequently, the molecular formula (e.g., C₁₉H₂₄ for 1,1-diphenylheptane). fishersci.se This information also allows for the calculation of the degree of unsaturation (double bond equivalents), which provides initial clues about the presence of rings or multiple bonds. For C₁₉H₂₄, the degree of unsaturation is 8, suggesting the presence of two phenyl rings (4 degrees each).

Identify Functional Groups: IR spectroscopy is employed to identify key functional groups. fishersci.be In the case of 1,1-diphenylheptane, the IR spectrum would confirm the presence of aromatic rings (sp² C-H and C=C stretching) and an aliphatic chain (sp³ C-H stretching) while confirming the absence of other groups like carbonyls (C=O) or hydroxyls (O-H). msu.edu

Establish the Carbon-Hydrogen Framework: ¹³C and ¹H NMR spectroscopy are used to map out the molecular skeleton.

¹³C NMR reveals the number of unique carbon atoms and their type (CH₃, CH₂, CH, or quaternary). For 1,1-diphenylheptane, the spectrum shows 11 distinct signals, indicating some symmetry, as expected from the two identical phenyl groups. fishersci.se

¹H NMR identifies the different types of protons, their relative numbers (from integration), and their neighboring protons (from splitting patterns). The spectrum of 1,1-diphenylheptane clearly shows signals for aromatic protons, a single methine proton attached to two phenyl groups, and the distinct protons of the heptyl chain, including the terminal methyl group. fishersci.se

Assemble the Structure with 2D NMR: For complex molecules where 1D NMR spectra may be ambiguous or overlapping, two-dimensional (2D) NMR techniques are indispensable. solvo-chem.com Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbons they are directly attached to or are 2-3 bonds away, respectively. For 1,1-diphenylheptane, COSY would show the correlation from the methine proton (δ 3.91 ppm) to the adjacent methylene protons (δ 2.05 ppm) and trace the connectivity down the heptyl chain. HMBC would further confirm the structure by showing correlations between the methine proton and the carbons of the phenyl rings, definitively placing the two rings on the same carbon atom.

Verify the Solution: The proposed structure must be consistent with all collected data. wikipedia.org The chemical shifts, coupling constants, molecular formula, and functional group information must all align with the final proposed structure of 1,1-diphenylheptane.

This systematic process of data acquisition and logical deduction allows chemists to solve the puzzle of complex molecular structures with a high degree of confidence.

Computational Chemistry and Theoretical Investigations of 1,1 Diphenylheptane

Quantum Chemical Calculations for 1,1-Diphenylheptane

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a static, time-independent view of molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. ktu.lt DFT is popular due to its favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 1,1-diphenylheptane. youtube.com

In a typical DFT study of 1,1-diphenylheptane, the geometry of the molecule would first be optimized to find its lowest energy structure. From this optimized structure, a variety of electronic properties can be calculated. Key properties include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Other properties that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net Additionally, parameters like dipole moment, polarizability, and various descriptors of chemical reactivity can be computed to characterize the molecule's electronic nature. nih.gov

Table 1: Illustrative Electronic Properties of 1,1-Diphenylheptane Calculated by DFT The following data are representative examples of what a DFT calculation would yield and are for illustrative purposes only, as specific research data for this compound is not publicly available.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -815.45 | Hartree |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | 0.15 | eV |

| HOMO-LUMO Gap | 6.36 | eV |

| Dipole Moment | 0.25 | Debye |

Conformational Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, particularly within the heptyl chain, 1,1-diphenylheptane can exist in numerous spatial arrangements known as conformations. Conformational analysis is the study of the different energies and stabilities of these conformers. soton.ac.uk Computational methods are essential for exploring the complex potential energy surface (PES) of such flexible molecules to identify stable, low-energy conformers. chemrxiv.org

Table 2: Hypothetical Relative Energies of Selected 1,1-Diphenylheptane Conformers This table provides a hypothetical example of the results from a conformational analysis. The labels (e.g., anti, gauche) refer to the orientations around key C-C bonds in the heptyl chain.

| Conformer | Relative Energy (ΔE) | Boltzmann Population (at 298 K) |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 kcal/mol | 45.5% |

| Conformer 2 | 0.55 kcal/mol | 18.1% |

| Conformer 3 | 0.98 kcal/mol | 9.2% |

| Conformer 4 | 1.52 kcal/mol | 3.9% |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of unknown compounds or the interpretation of experimental spectra. researchgate.net Density Functional Theory (DFT) calculations are frequently used to predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. d-nb.info

The prediction of NMR spectra involves first performing a thorough conformational analysis to identify all significant low-energy conformers. uncw.edud-nb.info Subsequently, the magnetic shielding tensors for each atom in each conformer are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The final predicted chemical shift for each nucleus is obtained by averaging the calculated shielding constants over the identified conformers, weighted by their respective Boltzmann populations. uncw.edu This approach accounts for the fact that an experimental NMR spectrum represents an average over all the conformations present in the sample. Such predictions can be invaluable for assigning complex spectra and verifying molecular structures. nih.govnih.gov

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1,1-Diphenylheptane The following table presents illustrative ¹³C NMR chemical shift values that could be obtained from DFT calculations. Atom numbering is standard (C1 is the carbon bonded to the phenyl groups).

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (methine) | 52.1 |

| C2 (heptyl) | 39.5 |

| C3 (heptyl) | 29.8 |

| C4 (heptyl) | 32.0 |

| C5 (heptyl) | 22.9 |

| C6 (heptyl) | 14.2 |

| Phenyl C (quaternary) | 146.3 |

| Phenyl C (ortho) | 128.7 |

| Phenyl C (meta) | 128.4 |

| Phenyl C (para) | 126.0 |

Molecular Dynamics Simulations of 1,1-Diphenylheptane

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. openreview.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior that can reveal dynamic processes and intermolecular interactions. nih.gov

Investigation of Dynamic Conformational Behavior

MD simulations are ideally suited for exploring the dynamic nature of flexible molecules like 1,1-diphenylheptane. A simulation would typically involve placing a model of the molecule in a simulation box, often filled with a chosen solvent to mimic experimental conditions. The interactions between all atoms are described by a "force field," a set of parameters that define the potential energy of the system.

By running the simulation for a period of nanoseconds to microseconds, one can observe the transitions between different conformations in real-time. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, the lifetimes of certain conformations, and the pathways for conformational change. This provides a much richer understanding of the molecule's structural dynamics than the static picture from quantum chemistry alone.

Analysis of Intermolecular Interactions

MD simulations are also a primary tool for investigating the interactions between molecules. teachchemistry.org For 1,1-diphenylheptane, simulations can be used to understand how the molecule interacts with a solvent or how multiple 1,1-diphenylheptane molecules interact with each other in a liquid or aggregated state.

In a simulation with an explicit solvent, one can analyze the solvation shell around the molecule to see how solvent molecules arrange themselves around the hydrophobic heptyl chain versus the aromatic phenyl groups. nih.gov This is done by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a part of the solute molecule. In simulations of multiple 1,1-diphenylheptane molecules, one can study aggregation behavior, looking for specific interaction motifs like π-π stacking between the phenyl rings or hydrophobic interactions between the heptyl chains. unizin.org These forces govern many of the macroscopic physical properties of the substance. youtube.com

Table 4: Primary Intermolecular Forces Involving 1,1-Diphenylheptane

| Interaction Type | Description | Relevant Moieties |

|---|---|---|

| London Dispersion Forces | Weak attractive forces arising from temporary fluctuations in electron density. Present between all molecules. | Entire molecule, especially the large, nonpolar heptyl chain and phenyl rings. |

| π-π Stacking | An attractive, noncovalent interaction between the electron clouds of aromatic rings. | Phenyl groups of adjacent molecules. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in an aqueous environment to minimize contact with water. | Heptyl chains, when in the presence of a polar solvent. |

Research Applications and Derivatization Strategies of the 1,1 Diphenylheptane Core

Development of Functional Derivatives of 1,1-Diphenylheptane

The diphenylheptane skeleton is a key pharmacophore that has been exploited for the development of various functional derivatives, particularly in the context of targeted therapies.

Rational Design and Synthesis of Analogues for Targeted Molecular Interactions

Rational drug design involves the strategic development of new molecules based on the understanding of a biological target's structure and function. mdpi.commdpi.com The 1,1-diphenylheptane framework is well-suited for this approach. Its two phenyl rings can mimic the steroidal core of endogenous hormones, while the flexible heptyl chain can be modified to probe different regions of a receptor's binding pocket.

The synthesis of analogues typically involves modifying three key areas of the 1,1-diphenylheptane core:

The Phenyl Rings: Substitution on the phenyl rings with various functional groups (e.g., hydroxyl, halogen) can alter electronic properties and create new hydrogen bonding opportunities with the target protein.

The Heptyl Chain: The length and functionality of the alkyl chain can be adjusted. Introducing polar groups or altering the chain length can significantly impact binding affinity and selectivity.

The Diphenylmethyl Carbon: While less common, modifications at this position can be used to introduce conformational constraints.

This rational approach allows for the creation of derivatives designed to fit precisely into a target's binding site, leading to enhanced potency and selectivity. mdpi.com

Structure-Activity Relationship (SAR) Studies in Chemical Biology (e.g., Enzyme Interactions, Receptor Binding at a molecular level)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.govresearchgate.net For the 1,1-diphenylheptane core, SAR studies have been crucial in optimizing its interaction with nuclear receptors like the estrogen receptor (ER).

Key findings from SAR studies on diphenylheptane-based molecules have revealed that:

Hydroxylation of a Phenyl Ring: The presence of a hydroxyl group on one of the phenyl rings is often critical for mimicking the phenolic A-ring of estradiol and establishing a key hydrogen bond with the receptor's ligand-binding domain.

Alkyl Chain Length: The length of the alkyl side chain is a determining factor for the mode of action. A specific chain length can dictate whether the compound acts as an agonist (activator) or an antagonist (inhibitor) of the receptor. nih.gov

Terminal Functional Groups: Placing a functional group, such as an amine, at the end of the alkyl chain can introduce new interactions that enhance binding or induce a different pharmacological response, such as receptor degradation. nih.gov

These systematic modifications allow researchers to build a comprehensive understanding of the molecular requirements for a desired biological effect, guiding the design of more potent and specific agents. nih.gov

| Structural Modification | Observed Effect on Biological Activity | Rationale |

| Addition of a hydroxyl group to a phenyl ring | Often increases binding affinity for hormone receptors. | Mimics the phenolic group of natural ligands like estradiol, forming key hydrogen bonds. |

| Variation of the alkyl chain length | Can switch activity from agonism to antagonism. | A longer chain can physically block the receptor's conformational change required for activation. nih.gov |

| Introduction of a terminal amino group | Can induce receptor degradation. | The basic amine can form new ionic or hydrogen bonds within the receptor pocket, altering its stability. nih.gov |

Design of Selective Estrogen Receptor Degradation Inducers Based on the Diphenylheptane Skeleton

A significant application of the 1,1-diphenylheptane scaffold is in the development of Selective Estrogen Receptor Degraders (SERDs). wikipedia.org SERDs are a class of drugs that not only block the estrogen receptor (ER) but also trigger its destruction by the cell's proteasome machinery. researchgate.netbioworld.com This dual mechanism is particularly valuable in treating ER-positive breast cancers, especially those that have developed resistance to other therapies. wikipedia.orgnih.gov

Researchers have successfully used the diphenylheptane skeleton as a mimic for the steroidal backbone of natural hormones. By attaching a specific side chain, they can create compounds that induce a conformational change in the ER, marking it for degradation. nih.gov For instance, a novel SERD named PBP-NC10 was developed based on this skeleton. This compound features a decylaminoethyl group at the end of the side chain. nih.gov

Docking studies predicted that the amino group of PBP-NC10 forms a crucial interaction with the amino acid residue Glu351 of the ERα. This interaction correctly positions the long alkyl chain into a hydrophobic groove of the receptor, leading to its destabilization and subsequent degradation. nih.gov The estrogen receptor antagonist PBP, which is also based on the diphenylheptane skeleton, demonstrates potent anti-estrogenic activity with an IC₅₀ value of 4.5 nM in a reporter gene assay. nih.gov

| Compound | Core Structure | Key Feature | Mechanism of Action |

| PBP-NC10 | Diphenylheptane | Decylaminoethyl side chain | Induces ERα degradation via the ubiquitin-proteasome system. nih.gov |

| PBP | Diphenylheptane | Not specified as a degrader | Potent anti-estrogenic (antagonist) activity. nih.gov |

| Fulvestrant | Steroidal | N/A (Reference SERD) | ER antagonist and degrader. wikipedia.orgresearchgate.net |

Role in Materials Science and Polymer Chemistry Research

The structural characteristics of 1,1-diphenylheptane also make it a candidate for applications in materials science, where well-defined molecular components are used to build larger, functional systems.

1,1-Diphenylheptane as a Building Block for Complex Molecules and Macromolecules

The concept of using modular chemical "building blocks" to simplify the synthesis of complex molecules is a powerful strategy in chemistry. illinois.edu Molecules like 1,1-diphenylheptane can be considered as such a building block. They provide a pre-formed, rigid three-dimensional core onto which other functionalities can be added. illinois.edu

This approach is analogous to using LEGO® bricks, where complex structures are assembled from simpler, standardized units. By functionalizing the phenyl rings or the heptyl chain of 1,1-diphenylheptane, it can be incorporated into larger macromolecules or polymers. khanacademy.orgyoutube.com This allows for the precise control of the final material's properties, such as thermal stability, solubility, and mechanical strength. For example, incorporating the bulky, rigid diphenylheptane unit into a polymer backbone could increase its glass transition temperature and modify its mechanical properties.

Precursors for Specialty Materials, including Liquid Crystals

The anisotropic (non-uniform) shape of the 1,1-diphenylheptane molecule—a rigid, bulky head group attached to a flexible tail—is a key characteristic for the formation of liquid crystalline phases. nih.gov Liquid crystals are states of matter that have properties between those of a conventional liquid and a solid crystal. nih.gov

Molecules that form liquid crystals (mesogens) typically possess this combination of rigid and flexible segments. The rigid diphenylmethane core provides the necessary structural order, while the flexible heptyl chain provides fluidity. By designing and synthesizing derivatives of 1,1-diphenylheptane, it may be possible to create new liquid crystal materials. For example, adding polar groups to the phenyl rings could influence the intermolecular interactions and lead to the formation of different liquid crystal phases (e.g., nematic, smectic). These materials could have applications in displays, sensors, and other advanced technologies.

Integration within Sustainable Polymer Chemistry Frameworks

The direct integration of 1,1-diphenylheptane into sustainable polymer chemistry frameworks is not extensively documented in publicly available research. The development of sustainable polymers often involves the use of monomers derived from renewable resources or the design of polymers that are biodegradable or easily recyclable. While long-chain hydrocarbons and aromatic compounds are fundamental components of many polymers, the specific application of 1,1-diphenylheptane as a monomer or a key building block in sustainable polymer synthesis is an area that appears to have limited exploration. Materials used in sustainable polymer applications often include naturally occurring polymers like cellulose and starch, or synthetic polymers created through processes that minimize environmental impact. The potential for 1,1-diphenylheptane to be incorporated into such systems, for instance as a plasticizer or a modifying agent to enhance thermal or mechanical properties, remains a prospective area for future research.

Catalytic Applications and Catalyst Design

The 1,1-diphenylheptane structure is of significant interest in the field of catalysis, both as a target molecule whose synthesis can gauge the efficiency of catalytic processes and as a foundational structure for designing new catalytic systems.

The gem-diarylalkane framework is a prevalent feature in numerous pharmacologically active compounds and natural products. nih.gov Consequently, the development of efficient methods for the synthesis of these structures, including 1,1-diphenylheptane and its derivatives, is a key focus of organometallic catalysis. nih.govrsc.org Transition metal-catalyzed asymmetric arylations are among the most potent strategies for producing enantiomerically pure gem-diarylalkanes. nih.govresearchgate.net In these reactions, a prochiral substrate is reacted with an arylating agent in the presence of a chiral transition metal complex, which orchestrates the formation of a stereogenic center.

While 1,1-diphenylheptane derivatives are more commonly the target products of catalysis, the principles of ligand design are crucial for their synthesis. Ligands modulate the steric and electronic environment of the metal center, which in turn controls the reactivity and selectivity of the catalytic transformation. The synthesis of chiral 1,1-diarylalkanes often employs chiral ligands to induce enantioselectivity. nih.gov Although there is limited literature on 1,1-diphenylheptane derivatives acting as the primary ligands themselves, their synthesis serves as a benchmark for the performance of various organometallic catalysts. nih.govrsc.orgresearchgate.net

Table 1: Examples of Catalytic Systems for Gem-Diarylalkane Synthesis

| Catalyst/Ligand System | Reaction Type | Substrate Type | Relevance to 1,1-Diphenylheptane |

|---|---|---|---|

| Copper/BOX | Asymmetric Electrophilic Arylation | Allylic Amides | Synthesis of chiral β,β-diaryl enamides, a related structural motif. nih.gov |

| Rhodium/Diene Ligand | 1,2-Addition | Arylketones | Potential route to chiral tertiary alcohols, precursors to 1,1-diarylalkanes. nih.gov |

This table is interactive. Click on the headers to sort.

Electrocatalysis involves the use of electrode materials to accelerate electrochemical reactions. Modified electrodes, often incorporating organic molecules and nanomaterials, are designed to enhance sensitivity and selectivity for specific analytes. mdpi.comnih.gov While research specifically detailing 1,1-diphenylheptane in electrocatalysis is sparse, related aromatic and heterocyclic compounds are extensively used to functionalize electrodes. mdpi.com For instance, compounds like phenanthroline are used to modify screen-printed electrodes to improve the detection of pharmaceuticals. mdpi.com

The rationale for using such compounds lies in their ability to facilitate electron transfer and interact with target analytes, thereby enhancing the sensor's response. mdpi.com Given their aromatic nature, diphenylheptane-related structures could potentially be explored for similar applications. Their hydrophobic alkyl chains combined with the electroactive phenyl groups could offer unique properties for the development of electrochemical sensors, particularly for detecting nonpolar organic molecules. The large surface area and conductivity of materials like graphene oxide can be combined with the electrocatalytic properties of organic modifiers to create highly effective sensors. mdpi.comchemrxiv.org

Comparative Chemical Studies with Structurally Related Compounds

To understand the structure-property relationships of 1,1-diphenylheptane, it is useful to compare it with analogues that have variations in the alkane chain or functional groups on the phenyl rings.

Modifying the length and structure of the alkane chain in 1,1-diphenylalkanes can significantly impact their physical properties, such as viscosity and molecular weight. These properties are critical in applications like the formulation of blended liquid products.

Table 2: Comparison of 1,1-Diphenylheptane with Analogues

| Compound Name | Alkane Chain Structure | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1,1-Diphenylheptane | Heptane (B126788) (C7) | C19H24 | 252.4 |

| 1,1-Diphenylethane | Ethane (C2) | C14H14 | 182.26 |

| 1,1-Diphenylpropane | Propane (C3) | C15H16 | 196.29 |

This table is interactive. Users can sort the data by clicking on the column headers.

The synthesis of these analogues can be achieved through various organic reactions, such as Friedel-Crafts alkylations or Grignard reactions, allowing for systematic studies on how chain length and isomerization affect the compound's characteristics.

The introduction of functional groups onto the phenyl rings of the 1,1-diphenylheptane core can dramatically alter its chemical and biological properties. Naturally occurring diarylheptanoids, which are structurally related to 1,1-diphenylheptane, often feature hydroxyl or methoxy groups on their phenyl rings. nih.gov These functional groups are crucial for their biological activities, which include anti-inflammatory effects. nih.gov

Synthetic strategies allow for the introduction of a wide array of functional groups. For example, electrophilic aromatic substitution reactions can be used to introduce nitro, halogen, or acyl groups. These functionalized derivatives can serve as building blocks for more complex molecules or be studied for their own unique properties. tubitak.gov.trmdpi.com The synthesis of functionalized furans, for instance, can be achieved through one-pot reactions involving substituted phenols, demonstrating methods for creating complex, functionalized aromatic systems. tubitak.gov.trmdpi.com The study of such derivatives is essential for applications in medicinal chemistry and materials science. mdpi.comresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,1-Diphenylheptane |

| 1,1-Diphenylethane |

| 1,1-Diphenylpropane |

| 1,3-Diphenylpropane |

| Cellulose |

| Starch |

| Phenanthroline |

| Graphene Oxide |

| Tannic Acid |

| Polyamines |

| Perylene diimide |

Natural Diarylheptanoids vs. Synthetic 1,1-Diphenylheptane Analogues

The diarylheptanoid class of molecules, characterized by a seven-carbon chain linking two aromatic rings, is broadly divided based on origin and isomeric structure. Significant distinctions exist between the widely studied natural diarylheptanoids and synthetic analogues based on the 1,1-diphenylheptane scaffold.

Natural diarylheptanoids are secondary metabolites found in numerous plant families, including Zingiberaceae (ginger and turmeric family) and Betulaceae (birch family). acgpubs.orgwikipedia.org Structurally, these compounds are almost exclusively based on a 1,7-diphenylheptane (B14701375) skeleton, where the phenyl groups are attached to the ends of the heptane chain. researchgate.netnih.gov These natural products exhibit a wide range of structural diversity, primarily through variations in the oxygenation pattern on the aromatic rings (e.g., hydroxyl and methoxyl groups) and modifications of the heptane chain (e.g., carbonyl groups, double bonds, and hydroxylations). nih.gov Curcumin, the well-known pigment from turmeric, is a quintessential example of a linear 1,7-diarylheptanoid. wikipedia.org Natural diarylheptanoids can also be macrocyclic, where the aromatic rings are linked to form biphenyl or diphenyl ether bridges. uni-regensburg.demdpi.com

In stark contrast, synthetic 1,1-diphenylheptane analogues represent a fundamentally different structural isomer. In this scaffold, both phenyl groups are attached to the same carbon atom (C1) of the heptane chain, a motif known as a geminal diaryl structure. This arrangement is not typically found in natural diarylheptanoids. The 1,1-diphenylalkane framework is a recognized structural motif in organic synthesis, often constructed through methods like Friedel-Crafts alkylation or the addition of Grignard reagents to ketones. The parent 1,1-diphenylheptane is a simple hydrocarbon, lacking the extensive functionalization characteristic of its natural 1,7-isomers.

The derivatization strategies for these two classes diverge accordingly. Research on natural diarylheptanoids often focuses on modifying the existing hydroxyl and carbonyl groups to study structure-activity relationships. nih.gov For synthetic 1,1-diphenylheptane analogues, derivatization would typically involve electrophilic aromatic substitution on the phenyl rings or reactions targeting the aliphatic chain. The position benzylic to the two phenyl groups (the C1 position) is particularly reactive due to its ability to stabilize a carbocation or radical intermediate. chemistrysteps.com

Table 1: Comparison of Natural Diarylheptanoids and Synthetic 1,1-Diphenylheptane

| Feature | Natural Diarylheptanoids | Synthetic 1,1-Diphenylheptane Analogues |

|---|---|---|

| Core Skeleton | Predominantly 1,7-diphenylheptane researchgate.netnih.gov | 1,1-diphenylheptane (gem-diphenyl) |

| Source | Plant secondary metabolites (e.g., Curcuma, Alnus) acgpubs.org | Laboratory synthesis |

| Typical Functional Groups | Hydroxyl (-OH), Methoxyl (-OCH₃), Carbonyl (C=O) on rings and chain nih.gov | Primarily hydrocarbon; functional groups added synthetically nih.gov |

| Structural Diversity | High; includes linear, cyclic (biphenyl/diphenyl ether), and dimeric forms nih.govuni-regensburg.de | Based on a single isomeric core; diversity through planned synthesis |

| Example Compound | Curcumin wikipedia.org | 1,1-Diphenylheptane nih.gov |

Chemical Distinctions from Other Synthetic Diphenylheptane Derivatives (e.g., Opioids like Methadone) in Chemical Space and Reactivity

Within the broader category of synthetic diphenylheptanes, significant chemical distinctions separate simple hydrocarbon structures like 1,1-diphenylheptane from highly functionalized derivatives such as the opioid analgesic methadone. These differences are evident in their respective positions in chemical space and their inherent chemical reactivity.

Chemical Space: "Chemical space" refers to the multi-dimensional landscape of all possible molecules defined by their structural and physicochemical properties. 1,1-Diphenylheptane and methadone occupy distinctly different regions of this space.

1,1-Diphenylheptane: As a non-polar hydrocarbon (C₁₉H₂₄), its properties are dominated by van der Waals forces. nih.govchemicalbook.com It lacks heteroatoms (beyond carbon and hydrogen) and thus has no hydrogen bond donors or acceptors. Its chemical space is defined by low polarity and a lack of the functional groups typically associated with pharmacological activity.

Methadone: Chemically named 6-(dimethylamino)-4,4-diphenylheptan-3-one, methadone is a synthetic opioid. wikipedia.orgresearchgate.net Its structure is isomeric to 1,1-diphenylheptane only in the sense that it contains two phenyl rings and a seven-carbon chain. However, the arrangement is 4,4-diphenylheptane , and crucially, it incorporates a ketone (carbonyl group) and a tertiary amine (dimethylamino group). nih.govnews-medical.net These polar functional groups make methadone a basic compound capable of forming salts, engaging in hydrogen bonding (as an acceptor), and interacting strongly with biological receptors. This places it in a vastly different region of chemical space compared to its simple hydrocarbon isomer.

Reactivity: The differences in functional groups dictate dramatically different chemical reactivity and derivatization potential.

1,1-Diphenylheptane: The reactivity of 1,1-diphenylheptane is characteristic of alkylbenzenes. The C1 position is a "doubly benzylic" carbon. Reactions involving this position are facilitated because the resulting radical or carbocation intermediates are highly stabilized by resonance across both adjacent phenyl rings. masterorganicchemistry.com Therefore, this position is susceptible to free-radical halogenation (e.g., with N-bromosuccinimide) and oxidation. libretexts.orgmdpi.com Derivatization can also occur via electrophilic substitution on the phenyl rings.

Methadone: Methadone's reactivity is governed by its ketone and tertiary amine groups. The nitrogen atom of the amine is basic and nucleophilic, readily undergoing protonation to form salts or reacting with electrophiles. The carbonyl group of the ketone is susceptible to nucleophilic attack and can undergo reactions such as reduction to an alcohol (forming methadol) or condensation reactions at the adjacent α-carbon positions. wikipedia.orgnih.gov Its metabolism often involves N-demethylation and cyclization to form its major metabolite, EDDP. researchgate.netnih.gov These reaction pathways are entirely absent for the hydrocarbon 1,1-diphenylheptane.

Table 2: Chemical and Reactivity Distinctions: 1,1-Diphenylheptane vs. Methadone

| Feature | 1,1-Diphenylheptane | Methadone |

|---|---|---|

| IUPAC Name | 1,1-Diphenylheptane | 6-(Dimethylamino)-4,4-diphenylheptan-3-one |

| Isomeric Core | 1,1-Diphenylheptane | 4,4-Diphenylheptane nih.gov |

| Key Functional Groups | None (Hydrocarbon) nih.gov | Tertiary Amine, Ketone researchgate.net |

| Polarity | Non-polar | Polar, Basic |

| Primary Reactive Site | Doubly benzylic C-H bond at C1 libretexts.org | Amine nitrogen, Carbonyl carbon |

| Typical Reactions | Free-radical substitution, Oxidation at C1, Electrophilic aromatic substitution | Acid-base reactions, N-alkylation, Nucleophilic addition to carbonyl |

| Chemical Class | Alkylbenzene | Synthetic Opioid, Diphenylheptylamine nih.govnews-medical.net |

Q & A

Q. What are the primary methods for synthesizing and characterizing 1,1-diphenylheptane?

1,1-Diphenylheptane can be synthesized via alkylation reactions using phenyl Grignard reagents with heptane derivatives. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, with comparisons to literature data for validation . Physicochemical properties such as density (0.9463 g/mL at 25°C), boiling point (334°C at standard pressure), and refractive index (n20: 1.5402) are critical for purity assessment and are determined using standard laboratory techniques like densitometry and refractometry .

Q. How is 1,1-diphenylheptane detected and quantified in complex biological matrices?

High-performance liquid chromatography coupled with diode-array detection and electrospray ionization tandem mass spectrometry (HPLC-DAD-ESI-MS/MS) is widely employed. For instance, this method identified eight diphenylheptane derivatives in citrus pulp, with fragmentation patterns and retention times matched against reference standards . Quantification often requires internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What are the known biological activities of 1,1-diphenylheptane derivatives?

Diarylheptanoids, including 1,1-diphenylheptane analogs, exhibit anti-inflammatory, anticancer, and antiviral properties. For example, diphenylheptane A suppresses nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced RAW264.7 macrophages via modulation of glycerophospholipid metabolism, as shown by UPLC-Q/TOF-MS lipidomics .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 1,1-diphenylheptane’s antiviral mechanisms against SARS-CoV-2?

A multidisciplinary approach combining molecular docking, microscale thermophoresis (MST), and cellular assays is recommended. In one study, N-17 (a diphenylheptane) inhibited SARS-CoV-2 nucleocapsid protein (N-NTD) by disrupting RNA binding, validated via MST and molecular dynamics simulations. Key steps include:

Q. How can conflicting data on diphenylheptane’s anticancer mechanisms be resolved?

Contradictions arise from differing experimental models (e.g., A549 vs. HepG2 cells) and methodologies. To address this:

- Replicate studies using standardized cell lines and dose ranges.

- Employ orthogonal assays (e.g., Western blotting for protein degradation vs. lipidomics for metabolic effects) .

- Use meta-analysis to compare results across studies, focusing on common pathways like G-quadruplex DNA stabilization or ERα ubiquitination .

Q. What advanced analytical strategies are used to study 1,1-diphenylheptane’s impact on lipid metabolism?

Ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) with polarity switching (positive/negative ion modes) enables comprehensive lipid profiling. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。